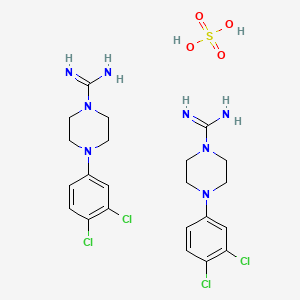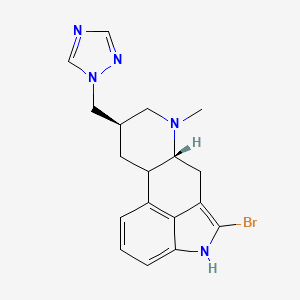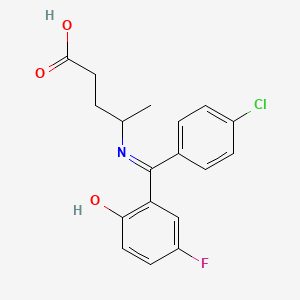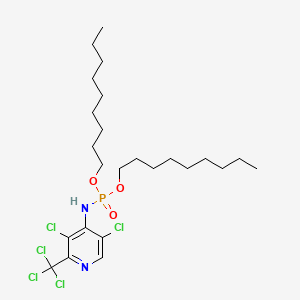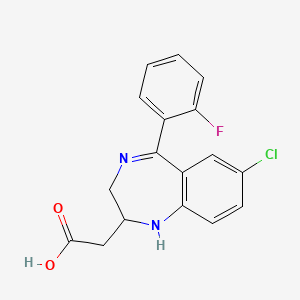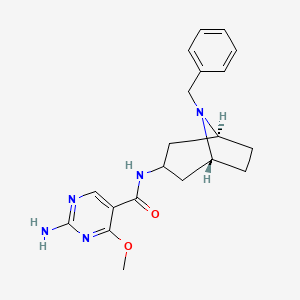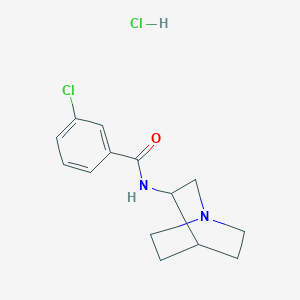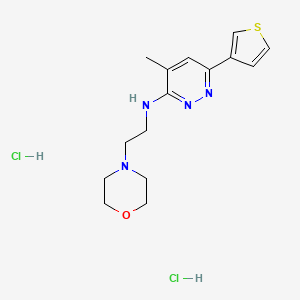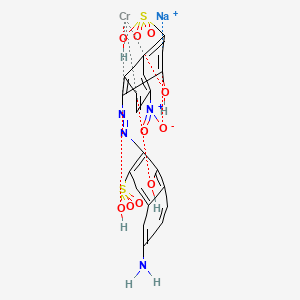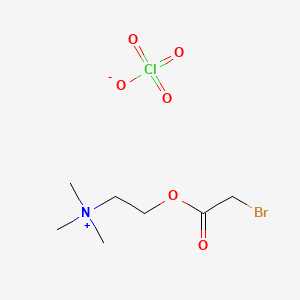![molecular formula C31H25N5O7S B12730310 5-[[4'-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-YL]azo]salicylic acid CAS No. 94022-43-2](/img/structure/B12730310.png)
5-[[4'-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-YL]azo]salicylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[[4’-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-YL]azo]salicylic acid is a complex organic compound known for its vibrant color and potential applications in various scientific fields. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in industries such as textiles, printing, and pharmaceuticals due to their stability and intense coloration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4’-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-YL]azo]salicylic acid typically involves a multi-step process. The initial step often includes the diazotization of 2-amino-8-hydroxy-6-sulfonaphthalen-1-ylamine, followed by coupling with 3,3’-dimethyl[1,1’-biphenyl]-4-ylamine. The final step involves the azo coupling reaction with salicylic acid under controlled pH conditions to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and reactant concentrations, are meticulously controlled to optimize the synthesis process. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
5-[[4’-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-YL]azo]salicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
5-[[4’-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-YL]azo]salicylic acid has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of dyes and pigments for textiles and printing.
作用機序
The mechanism of action of 5-[[4’-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-YL]azo]salicylic acid involves its interaction with specific molecular targets. The compound’s azo groups can undergo reduction in biological systems, leading to the release of active amines that interact with cellular pathways. These interactions can modulate various biological processes, such as inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
5-[[2-[(2-amino-8-hydroxy-6-sulpho-1-naphthyl)azo]-4-sulphophenyl]sulphonylsalicylic acid: Another azo dye with similar structural features.
3-(6-chloro-benzothiazol-2-ylazo)-4-hydroxy-chromen-2-one: A compound with similar azo linkages but different aromatic rings.
Uniqueness
5-[[4’-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-YL]azo]salicylic acid is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
94022-43-2 |
|---|---|
分子式 |
C31H25N5O7S |
分子量 |
611.6 g/mol |
IUPAC名 |
5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonaphthalen-1-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C31H25N5O7S/c1-16-11-18(4-8-25(16)34-33-21-6-10-27(37)23(14-21)31(39)40)19-5-9-26(17(2)12-19)35-36-30-24(32)7-3-20-13-22(44(41,42)43)15-28(38)29(20)30/h3-15,37-38H,32H2,1-2H3,(H,39,40)(H,41,42,43) |
InChIキー |
BSRHQNUCTUCPQX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N)C)N=NC5=CC(=C(C=C5)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



